Phosphate d'aluminium dihydrogéné

Vue d'ensemble

Description

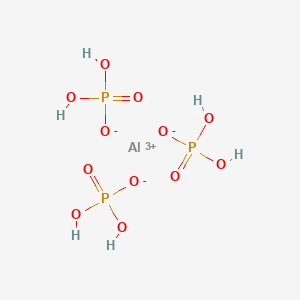

Aluminium dihydrogen phosphate is an inorganic compound with the chemical formula Al(H₂PO₄)₃. It is a white crystalline powder that is soluble in water and ethanol but insoluble in acetone. This compound is known for its high-temperature resistance, strong chemical bonding, and excellent insulation properties .

Applications De Recherche Scientifique

Aluminium dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a binder in high-temperature ceramics and refractory materials. .

Biology: Employed in the preparation of certain biological materials and as a component in some biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in certain medical devices.

Industry: Widely used in the production of high-temperature kiln linings, heat-resistant coatings, and as a fireproofing agent.

Mécanisme D'action

Target of Action

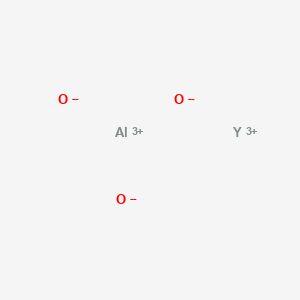

Aluminium dihydrogen phosphate, also known as Aluminum phosphate monobasic, primarily targets aluminium particles and aluminium alloys . It acts as a binding agent between aluminium particles and is used in the preparation of coatings on AISI 304L stainless steel .

Mode of Action

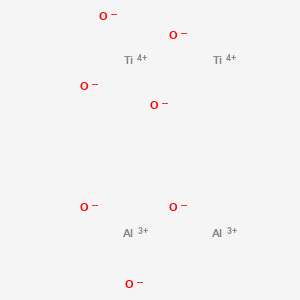

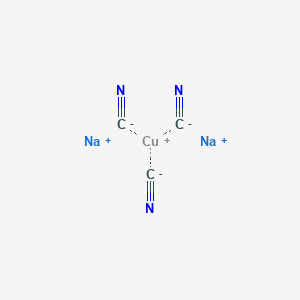

The compound interacts with its targets through a coordination polymer featuring octahedral Al 3+ centers bridged by tetrahedral dihydrogen phosphate ligands . The dihydrogen phosphate ligands are bound to Al 3+ as monodentate ligands . In the case of aluminium alloys, it forms a protective film of insoluble aluminium and zinc phosphates on the alloy surface .

Biochemical Pathways

It converts sequentially to a family of related polyphosphate salts including aluminium triphosphate, aluminium hexametaphosphate, and aluminium tetrametaphosphate .

Pharmacokinetics

It’s known that the compound can be used in the preparation of coatings on stainless steel , suggesting that it has the ability to adhere to and interact with surfaces.

Result of Action

The primary result of Aluminium dihydrogen phosphate’s action is the enhancement of mechanical properties and corrosion resistance. For instance, it has been used to enhance the mechanical properties of aluminium foams . It also improves the corrosion resistance of PTFE composite ceramic coatings on AISI 304L stainless steel .

Action Environment

The action of Aluminium dihydrogen phosphate can be influenced by environmental factors. For example, the corrosion resistance of coatings prepared with this compound on AISI 304L stainless steel was found to be improved in chloride-containing environments . Additionally, the compound’s transformation into related polyphosphate salts occurs upon heating , indicating that temperature is a key environmental factor influencing its action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminium dihydrogen phosphate can be synthesized through a neutralization method. This involves adding 85% phosphoric acid to a jacketed enamel reaction kettle, followed by the addition of water while stirring. The mixture is then heated to about 110°C, and 96% aluminium hydroxide is slowly added. The temperature is maintained above 100°C for one hour to produce the liquid form of aluminium dihydrogen phosphate. For the powder form, the product is further concentrated and spray-dried .

Industrial Production Methods: In industrial settings, aluminium dihydrogen phosphate is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The liquid product is often used directly, while the powder form is obtained through additional drying and concentration steps .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aluminium phosphate.

Reduction: It can be reduced under specific conditions to yield different aluminium phosphates.

Substitution: It can participate in substitution reactions where the dihydrogen phosphate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide.

Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.

Substitution: Involves reagents like alkali metals or other phosphates.

Major Products:

Oxidation: Aluminium phosphate (AlPO₄).

Reduction: Various aluminium phosphates depending on the reducing conditions.

Substitution: Different substituted aluminium phosphates

Comparaison Avec Des Composés Similaires

Aluminium phosphate (AlPO₄): Similar in composition but lacks the dihydrogen phosphate groups.

Sodium aluminium phosphate (NaH₁₄Al₃(PO₄)₈·4H₂O): Contains sodium and has different properties and applications.

Vanadium phosphates (VOxPO₄): Used as catalysts and have different chemical properties.

Uniqueness: Aluminium dihydrogen phosphate is unique due to its high-temperature resistance, strong chemical bonding, and versatility in various applications. Its ability to form stable hybrid coatings and act as a binder in high-temperature materials sets it apart from other similar compounds .

Propriétés

Numéro CAS |

13530-50-2 |

|---|---|

Formule moléculaire |

AlH3O4P |

Poids moléculaire |

124.977 g/mol |

Nom IUPAC |

aluminum;dihydrogen phosphate |

InChI |

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clé InChI |

VGCXJFJOOIQMHR-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].[Al+3] |

SMILES canonique |

OP(=O)(O)O.[Al] |

Key on ui other cas no. |

13530-50-2 |

Description physique |

DryPowder; Liquid; WetSolid |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Aluminium dihydrogen phosphate?

A1: Aluminium dihydrogen phosphate has the molecular formula Al(H2PO4)3 and a molecular weight of 317.99 g/mol.

Q2: How does Aluminium dihydrogen phosphate interact with quartz at high temperatures?

A2: Studies using thermal-balance and differential-scanning calorimetry reveal a chemical interaction between Aluminium dihydrogen phosphate and quartz. This interaction leads to the formation of an unusual phosphate species characterized as Al(HP2O7)·2.5H2O. []

Q3: What crystal habits of Aluminium dihydrogen phosphate are observed in composites with silica, and what factors influence their formation?

A3: In Aluminium dihydrogen phosphate-silica composites, two crystal habits of the C-form of Aluminium dihydrogen phosphate are found: needle-shaped and a less prevalent form. The needle-shaped crystals are linked to stronger binding properties within the composite. Excess H2PO4- ions and viscous solutions favor the formation of these needle-shaped crystals. []

Q4: How does Aluminium dihydrogen phosphate function as a binder in high-alumina refractory mixes?

A4: Aluminium dihydrogen phosphate acts as a binder by promoting in-situ mullite formation at high temperatures. This results in improved high-temperature strength and slight volume expansion compared to mixes using sodium silicate, which forms a liquid phase leading to shrinkage and lower strength. []

Q5: What are the advantages of using Aluminium dihydrogen phosphate as a binder in cordierite-mullite kiln furniture?

A5: When used as a binder in cordierite-mullite kiln furniture, Aluminium dihydrogen phosphate, particularly when combined with reclaimed pulp, enhances the material's fracture toughness and thermal shock resistance. This is attributed to its role in promoting the formation of a desirable microstructure. []

Q6: How does Aluminium dihydrogen phosphate contribute to the properties of alumina foam ceramics prepared at low temperatures?

A6: In the production of alumina foam ceramics at low temperatures, Aluminium dihydrogen phosphate serves as a binder, facilitating the formation of a porous structure with controlled porosity and desirable mechanical properties. The linear shrinkage remains minimal, below 1%, while volume density and flexural strength increase with higher solid content. []

Q7: How is Aluminium dihydrogen phosphate employed in the development of chromium-free corrosion-resistant coatings for oriented silicon steel?

A7: Aluminium dihydrogen phosphate, alongside silica sol, water-based resin, sodium tetraborate, and graphene aqueous dispersion, forms the foundation of an environmentally friendly chromium-free insulating coating for oriented silicon steel. The coating exhibits good corrosion resistance, improving with the addition of graphene, while maintaining desired magnetic properties and surface insulation. []

Q8: Can Aluminium dihydrogen phosphate be used to improve the antioxidation properties of graphite carbon blocks used as electrodes?

A8: Research indicates that Aluminium dihydrogen phosphate, combined with water as a binder, enhances the adhesion of boron oxide coatings to graphite carbon block electrodes. This results in improved antioxidation properties, allowing the coated electrodes to withstand high-temperature treatments at 900°C for extended periods. []

Q9: How does Aluminium dihydrogen phosphate contribute to the development of environmentally friendly water-based antirust liquids?

A9: Aluminium dihydrogen phosphate, in combination with antioxidants like sodium molybdate and ZnCl2, forms the basis of environmentally friendly water-based antirust liquids. These formulations offer effective corrosion inhibition with low toxicity. []

Q10: What is the role of Aluminium dihydrogen phosphate in the preparation of water-resistant Aluminium nitride (AlN) powder?

A10: Aluminium dihydrogen phosphate plays a crucial role in creating a protective surface layer on Aluminium nitride (AlN) powder, rendering it water-resistant. This is achieved by dispersing the AlN powder in an Aluminium dihydrogen phosphate solution. This method is applicable to both conventional and nanosized AlN powders, facilitating their processing in aqueous environments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)